Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15826871
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO2 |
|---|---|
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H |
| Standard InChI Key | PNFLZEAUFLPALX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2CCCC2N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an octahydrocyclopenta[b]pyrrole system, a bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrole heterocycle. The pyrrole nitrogen is substituted with a carboxylate ester group (–COOCHCH) at the 2-position, while the hydrochloride salt enhances its solubility and stability . The SMILES notation encapsulates this arrangement, highlighting the ester and protonated amine functionalities .
Stereochemical Considerations
The bicyclic system introduces stereochemical complexity, with six contiguous stereocenters in the octahydro structure. Computational models suggest that the cis-fused configuration predominates, optimizing ring strain and electronic interactions. This stereochemistry is critical for its biological activity, as it influences binding to enzymatic targets like ACE.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.71 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Water-soluble (hydrochloride) | |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 |
The hydrochloride salt improves aqueous solubility, making it suitable for formulation in preclinical studies . Its moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining solubility—a desirable trait for oral bioavailability.
Synthesis and Production
Synthetic Pathways
The synthesis of ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves multi-step organic reactions:
-
Cyclization: Formation of the pyrrole ring via Paal-Knorr synthesis, using a 1,4-diketone and ammonia.
-
Hydrogenation: Catalytic hydrogenation (H, Pd/C) saturates the pyrrole to an octahydro structure.
-
Esterification: Reaction with ethyl chloroformate introduces the carboxylate ester.
-
Salt Formation: Treatment with HCl yields the hydrochloride salt .
Sustainable Approaches
Recent efforts emphasize green chemistry, such as using bio-derived solvents (e.g., cyclopentyl methyl ether) and enzymatic catalysts to reduce waste. These methods align with industrial trends toward eco-friendly pharmaceutical manufacturing.
Pharmacological Applications
ACE Inhibition and Cardiovascular Therapeutics
The compound’s primary therapeutic mechanism involves inhibition of angiotensin-converting enzyme (ACE), a key regulator of blood pressure. By binding to ACE’s active site, it prevents the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.
Future Research Directions
Structural Optimization
Modifying the ester group (e.g., replacing ethyl with tert-butyl) could enhance metabolic stability. Similarly, introducing fluorine substituents may improve blood-brain barrier penetration for neurological applications .
Clinical Translation
Preclinical trials in hypertensive animal models are critical to validate efficacy and safety. Comparative studies with established ACE inhibitors (e.g., lisinopril) will clarify its therapeutic niche.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume